molecular formula C9H18N2O B13192052 1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one

1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one

Cat. No.: B13192052
M. Wt: 170.25 g/mol
InChI Key: HZNXWYDNRRVDIS-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one (CAS: 1542538-62-4) is a piperidine-derived compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol. Its structure features a piperidine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 3-position, while the ethanone moiety is attached to the nitrogen atom of the piperidine ring. The SMILES notation is CC(N1CC(C)C(CN)CC1)=O . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine/piperazine derivatives, though its specific biological activities remain understudied in the provided evidence.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[4-(aminomethyl)-3-methylpiperidin-1-yl]ethanone

InChI

InChI=1S/C9H18N2O/c1-7-6-11(8(2)12)4-3-9(7)5-10/h7,9H,3-6,10H2,1-2H3

InChI Key

HZNXWYDNRRVDIS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CN)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one typically involves the reaction of 4-(aminomethyl)-3-methylpiperidine with acetyl chloride or acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes and pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine/Piperazine Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(Aminomethyl), 3-methylpiperidine, ethanone C₉H₁₈N₂O 170.25 Compact structure with dual methyl and aminomethyl groups
QD10 (QD series) 4-Benzoylphenoxypropyl-piperazine, ethanone, oxalate salt C₂₂H₂₆N₂O₃·C₂H₂O₄ 366.46 Extended aromatic system; salt formation enhances solubility
QD15 (QD series) 4-(4-Chlorobenzoyl)phenoxypropyl-piperazine, ethanone C₂₂H₂₅ClN₂O₃ 400.90 Chloro substituent increases lipophilicity
1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one Cyclopentylamine-piperazine, ethanone C₁₁H₂₁N₃O 211.31 Cyclopentyl group introduces steric bulk
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride 4-(Aminomethyl)phenyl-piperazine, ethanone, dihydrochloride C₁₃H₂₁Cl₂N₃O 306.23 Dihydrochloride salt improves aqueous solubility
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one 4-Aminopiperidine, thiophene-ethyl linkage C₁₁H₁₆N₂OS 224.32 Thiophene moiety enhances π-π stacking potential

Pharmacological and Physicochemical Properties

Key Observations:

Bioactivity: The QD series (e.g., QD10, QD15) demonstrated dual activity as histamine H3 receptor ligands with antioxidant properties, attributed to their extended aromatic systems and polar substituents . 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one contains a thiophene group, which may enhance binding to sulfur-rich biological targets . The target compound lacks direct pharmacological data in the evidence but shares structural motifs (e.g., aminomethyl group) with analogs showing anti-ulcer and kinase-inhibitory activities .

Solubility and Stability :

  • Salt forms (e.g., oxalate in QD10, dihydrochloride in ) significantly improve aqueous solubility compared to the free base form of the target compound.
  • Halogenated derivatives (e.g., QD15 with Cl) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration .

Trends in Molecular Design

  • Aminomethyl Substitution: The presence of an aminomethyl group (common in the target compound and ) is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors and receptor ligands .
  • Salt vs. Free Base : Salt forms (e.g., ) are preferred for drug development due to enhanced solubility and bioavailability.

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